(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride is a chemical compound that features a piperidine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride typically involves the reaction of a piperidine derivative with a thiazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Piperazine Derivatives: These compounds also contain a piperidine ring and have various applications in medicinal chemistry.
Uniqueness
(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride is unique due to its specific combination of a thiazole moiety and a piperidine ring, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H17Cl2N3S |
---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
(3R)-1-(1,3-thiazol-2-ylmethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3S.2ClH/c10-8-2-1-4-12(6-8)7-9-11-3-5-13-9;;/h3,5,8H,1-2,4,6-7,10H2;2*1H/t8-;;/m1../s1 |
InChI Key |
YJKKEXSNIXOXJF-YCBDHFTFSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=NC=CS2)N.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CS2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.